molecular formula C5H2F8O2 B12090693 2,2,3,3,3-Pentafluoropropyl trifluoroacetate CAS No. 603312-66-9

2,2,3,3,3-Pentafluoropropyl trifluoroacetate

Katalognummer: B12090693
CAS-Nummer: 603312-66-9
Molekulargewicht: 246.05 g/mol
InChI-Schlüssel: XTPNAUXIOWWIJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3,3-Pentafluoropropyl trifluoroacetate is a fluorinated organic compound with the molecular formula C5H2F8O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoropropyl trifluoroacetate typically involves the esterification of trifluoroacetic acid with 2,2,3,3,3-pentafluoropropanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

CF3COOH+CF3CH2OHCF3COOCH2CF3+H2O\text{CF}_3\text{COOH} + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{CF}_3\text{COOCH}_2\text{CF}_3 + \text{H}_2\text{O} CF3​COOH+CF3​CH2​OH→CF3​COOCH2​CF3​+H2​O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation and other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,3,3,3-Pentafluoropropyl trifluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a catalyst, yielding trifluoroacetic acid and 2,2,3,3,3-pentafluoropropanol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.

Major Products:

    Substitution Reactions: Depending on the substituent, various fluorinated derivatives can be formed.

    Hydrolysis: The primary products are trifluoroacetic acid and 2,2,3,3,3-pentafluoropropanol.

Wissenschaftliche Forschungsanwendungen

2,2,3,3,3-Pentafluoropropyl trifluoroacetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl trifluoroacetate involves its interaction with molecular targets through its fluorinated functional groups. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects in biochemical and pharmacological studies .

Vergleich Mit ähnlichen Verbindungen

  • 2,2,3,3,3-Pentafluoropropyl acrylate
  • 2,2,3,3,3-Pentafluoropropyl methacrylate
  • 2,2,3,3,3-Pentafluoropropyl ether

Comparison: 2,2,3,3,3-Pentafluoropropyl trifluoroacetate is unique due to its trifluoroacetate ester functional group, which imparts distinct reactivity and stability compared to other similar compounds. For instance, 2,2,3,3,3-Pentafluoropropyl acrylate and methacrylate are primarily used in polymer chemistry, while 2,2,3,3,3-Pentafluoropropyl ether is used as a solvent .

Eigenschaften

CAS-Nummer

603312-66-9

Molekularformel

C5H2F8O2

Molekulargewicht

246.05 g/mol

IUPAC-Name

2,2,3,3,3-pentafluoropropyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C5H2F8O2/c6-3(7,5(11,12)13)1-15-2(14)4(8,9)10/h1H2

InChI-Schlüssel

XTPNAUXIOWWIJY-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(F)(F)F)(F)F)OC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.